Cas no 87-87-6 (Tetrachlorohydroquinone)

Tetrachlorohydroquinone structure
Tetrachlorohydroquinone structure
Productnaam:Tetrachlorohydroquinone
CAS-nummer:87-87-6
MF:C6H2Cl4O2
MW:247.890878200531
MDL:MFCD00041748
CID:723356
PubChem ID:87576084

Tetrachlorohydroquinone Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-Benzenediol,2,3,5,6-tetrachloro-
    • Tetrachlorohydroquinone
    • 2,3,5,6-tetrachlorobenzene-1,4-diol
    • 1,2,4,5-Tetrachloro-3,6-dihydroxybenzene
    • Tetrachloroquinol
    • 4-Benzenediol, 2,3,5,6-tetrachloro-1
    • tetrachloro-hydroquinon
    • 2,3,5,6-tetrachloro-4-benzenediol
    • 2,3,5,6-tetrachloro-1,4-benzenediol
    • 2,3,5,6-Tetrachlorohydroquinone
    • Dihydro-p-chloranil
    • Tetrachlorobenzoquinol
    • Tetrachloro-p-benzohydroquinone
    • Nordrosophilin A
    • Perchlorohydroquinone
    • Hydroquinone, tetrachloro-
    • 1,4-Benzenediol, 2,3,5,6-tetrachloro-
    • Tetrachloro-p-hydroquinone
    • Tetrachloro p-hydroquinone
    • TeCH
    • STOSPPMGXZPHKP-UHFFFAOYSA-
    • 2,3,5,6-Tetrachloro-1,4-benzenediol (ACI)
    • Hydroquinone, tetrachloro- (6CI, 7CI, 8CI)
    • 2,3,5,6-Tetrachloro-1,4-dihydroxybenzene
    • NSC 100888
    • NSC 4858
    • Tetrachloro-1,4-benzenediol
    • Tetrachloro-1,4-hydroquinone
    • NCIOpen2_006813
    • c0327
    • Q27102186
    • CHEMBL2074639
    • BRN 1876374
    • BDBM92751
    • 5P245C48WP
    • USAF DO-62
    • 2,3,5,6-Tetrachlorohydroquinone (TeCH)
    • tetrachloro-hydroquinone
    • UNII-5P245C48WP
    • AS-62715
    • CCRIS 4143
    • C03434
    • SY056393
    • DB-222198
    • CS-0206317
    • NSC-4858
    • NSC-100888
    • NSC100888
    • WLN: QR BG CG EG FG DQ
    • NSC4858
    • F1196-0129
    • MFCD00041748
    • SR-01000388867-1
    • tetrachlorobenzene-1,4-diol
    • EINECS 201-779-1
    • AI3-15490
    • F31374
    • 4-06-00-05775 (Beilstein Handbook Reference)
    • T0067
    • CHEBI:17042
    • DTXSID8058958
    • SR-01000388867
    • 87-87-6
    • HY-W144308
    • Tetrachlorohydroquinone (TCHQ)
    • AKOS003632076
    • NS00039227
    • 2,5,6-Tetrachlorohydroquinone
    • SCHEMBL48198
    • MDL: MFCD00041748
    • Inchi: 1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
    • InChI-sleutel: STOSPPMGXZPHKP-UHFFFAOYSA-N
    • LACHT: ClC1C(O)=C(Cl)C(Cl)=C(O)C=1Cl
    • BRN: 1876374

Berekende eigenschappen

  • Exacte massa: 245.88100
  • Monoisotopische massa: 245.88089
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 134
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 40.5

Experimentele eigenschappen

  • Kleur/vorm: Yellowish brown colored or yellowish powder
  • Dichtheid: 1.8232 (rough estimate)
  • Smeltpunt: 238-240 °C
  • Kookpunt: 352.31°C (rough estimate)
  • Vlampunt: 126.9ºC
  • Brekindex: 1.4813 (estimate)
  • PSA: 40.46000
  • LogboekP: 3.71140

Tetrachlorohydroquinone Beveiligingsinformatie

Tetrachlorohydroquinone Douanegegevens

  • HS-CODE:2908199090
  • Douanegegevens:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

Tetrachlorohydroquinone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1276987-5g
Tetrachlorohydroquinone
87-87-6 98%
5g
¥535.00 2024-04-27
abcr
AB251790-25 g
Tetrachlorohydroquinone, 98%; .
87-87-6 98%
25 g
€143.00 2023-07-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74282-10g
Tetrachlorohydroquinone
87-87-6 98%
10g
¥2217.00 2022-04-26
Chemenu
CM363084-25g
Tetrachlorohydroquinone
87-87-6 95%+
25g
$153 2022-05-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74282-1g
Tetrachlorohydroquinone
87-87-6 98%
1g
¥437.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X66355-5g
2,3,5,6-Tetrachlorobenzene-1,4-diol
87-87-6 ≥98%
5g
¥348.0 2023-09-05
abcr
AB251790-25g
Tetrachlorohydroquinone, 98%; .
87-87-6 98%
25g
€143.00 2025-02-15
eNovation Chemicals LLC
D748953-5g
1,4-Benzenediol,2,3,5,6-tetrachloro-
87-87-6 98.0%
5g
$110 2025-02-22
eNovation Chemicals LLC
D748953-5g
1,4-Benzenediol,2,3,5,6-tetrachloro-
87-87-6 98.0%
5g
$110 2025-02-25
Aaron
AR004GQW-200g
2,3,5,6-Tetrachloro-1,4-benzenediol
87-87-6 98%
200g
$94.00 2025-04-06

Tetrachlorohydroquinone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: Chloranil Solvents: Chloroform
Referentie
Photoinduced addition reactions of chloranil with alkenes - factors influencing the reaction site
Xu, Jainhua; et al, Tetrahedron, 1994, 50(4), 1199-210

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: Chloranil
Referentie
Polar effects in the reactions of a series of substituted diphenyldiazomethanes with chloranil
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1980, 53(11), 3284-8

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: Ethyl acetate ;  3 h, rt; 24 h, rt
Referentie
Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1,3,4-thiadiazoles
Hassan, Alaa A.; et al, Chinese Chemical Letters, 2015, 26(9), 1183-1186

Synthetic Routes 4

Reactievoorwaarden
1.1 Solvents: Ethyl acetate ;  2 h, rt; 72 h, rt
Referentie
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione
Hassan, Alaa A.; et al, ARKIVOC (Gainesville, 2016, (3), 287-303

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Solvents: Toluene ;  2 h, 30 °C
Referentie
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; et al, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Synthetic Routes 6

Reactievoorwaarden
Referentie
Preparation of chloranil
, Germany, , ,

Synthetic Routes 7

Reactievoorwaarden
Referentie
Degradation of chlorinated phenolic compounds occurring in pulp mill effluents
Haggblom, Max M.; et al, Water Science and Technology, 1988, 20(2), 205-8

Synthetic Routes 8

Reactievoorwaarden
1.1 Solvents: Ethyl acetate ;  3 h, rt; 24 h, rt
Referentie
Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1,3,4-thiadiazoles
Hassan, Alaa A.; et al, Chinese Chemical Letters, 2015, 26(9), 1183-1186

Synthetic Routes 9

Reactievoorwaarden
1.1 Solvents: 1,2-Dichloroethane ;  80 °C
Referentie
Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction
Cheng, Dongping; et al, Synthesis, 2020, 52(12), 1833-1840

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Ethyl acetate ;  3 h, rt; 24 h, rt
Referentie
Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1,3,4-thiadiazoles
Hassan, Alaa A.; et al, Chinese Chemical Letters, 2015, 26(9), 1183-1186

Synthetic Routes 11

Reactievoorwaarden
1.1 Catalysts: Chloranil
Referentie
Polar effects in the reactions of a series of substituted diphenyldiazomethanes with chloranil
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1980, 53(11), 3284-8

Synthetic Routes 12

Reactievoorwaarden
Referentie
Dechlorination and para-hydroxylation of polychlorinated phenols by Rhodococcus chlorophenolicus
Apajalahti, Juha H. A.; et al, Journal of Bacteriology, 1987, 169(2), 675-81

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Ethyl acetate ;  3 h, rt; 24 h, rt
Referentie
Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1,3,4-thiadiazoles
Hassan, Alaa A.; et al, Chinese Chemical Letters, 2015, 26(9), 1183-1186

Synthetic Routes 14

Reactievoorwaarden
1.1 Solvents: Ethyl acetate ;  2 h, rt; 72 h, rt
Referentie
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione
Hassan, Alaa A.; et al, ARKIVOC (Gainesville, 2016, (3), 287-303

Synthetic Routes 15

Reactievoorwaarden
Referentie
Enzymic dehalogenation of pentachlorophenol by extracts from Arthrobacter sp. strain ATCC 33790
Schenk, Thilo; et al, Journal of Bacteriology, 1989, 171(10), 5487-91

Synthetic Routes 16

Reactievoorwaarden
Referentie
Dechlorination and para-hydroxylation of polychlorinated phenols by Rhodococcus chlorophenolicus
Apajalahti, Juha H. A.; et al, Journal of Bacteriology, 1987, 169(2), 675-81

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Methanesulfonic acid Solvents: Dichloromethane ;  2 - 3 min, 0 °C
1.2 0 °C; 0 °C → rt; 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referentie
Metal-Free Oxidative C-C Coupling of Arylamines Using a Quinone-Based Organic Oxidant
Maddala, Sudhakar; et al, Journal of Organic Chemistry, 2017, 82(17), 8958-8972

Synthetic Routes 18

Reactievoorwaarden
1.1 Solvents: Ethyl acetate ;  2 h, rt; 72 h, rt
Referentie
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione
Hassan, Alaa A.; et al, ARKIVOC (Gainesville, 2016, (3), 287-303

Synthetic Routes 19

Reactievoorwaarden
1.1 Catalysts: Chloranil
Referentie
Polar effects in the reactions of a series of substituted diphenyldiazomethanes with chloranil
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1980, 53(11), 3284-8

Synthetic Routes 20

Reactievoorwaarden
Referentie
Identification of the hcb gene operon involved in catalyzing aerobic hexachlorobenzene dechlorination in Nocardioides sp. strain PD653
Ito, Koji; et al, Applied and Environmental Microbiology, 2017, 83(19),

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: 3,4-Dihydro-2H-pyran ,  Oxygen Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  30 min, 83 °C
Referentie
Diels-Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid
Mohan Raj, Radhakrishnan; et al, Organic & Biomolecular Chemistry, 2017, 15(5), 1115-1121

Synthetic Routes 22

Reactievoorwaarden
Referentie
Identification of the hcb gene operon involved in catalyzing aerobic hexachlorobenzene dechlorination in Nocardioides sp. strain PD653
Ito, Koji; et al, Applied and Environmental Microbiology, 2017, 83(19),

Tetrachlorohydroquinone Raw materials

Tetrachlorohydroquinone Preparation Products

Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-87-6)Tetrachlorohydroquinone
1710061
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:87-87-6)Tetrachlorohydroquinone
A1207326
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):164.0